Chloromethyl 4-chlorononanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 4-chlorononanoate typically involves the esterification of 4-chlorononanoic acid with chloromethyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
4-chlorononanoic acid+chloromethyl alcoholH₂SO₄chloromethyl 4-chlorononanoate+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 4-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted esters, amides, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chloromethyl 4-chlorononanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorononanoate involves the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The molecular targets include proteins, enzymes, and nucleic acids, which can result in altered cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 4-chlorobenzoate: Similar structure but with a benzene ring instead of a nonane chain.
Chloromethyl 4-chlorobutanoate: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
Chloromethyl 4-chlorononanoate is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and influences its reactivity and applications . Its specific structure makes it suitable for specialized industrial and research applications that require longer-chain organochlorine compounds .
Properties
CAS No. |
80418-73-1 |
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Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 4-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-9(12)6-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
COADCZUXYCMGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
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